

Confirming the Structure of 2-Acetamido-6-nitrobenzoic acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetamido-6-nitrobenzoic Acid

Cat. No.: B1265846

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in the structural confirmation of **2-Acetamido-6-nitrobenzoic acid**. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a comprehensive comparison with closely related structural isomers and analogs. The methodologies and spectral data provided for these related compounds offer a robust framework for the characterization and confirmation of the **2-Acetamido-6-nitrobenzoic acid** structure.

Structural Overview

2-Acetamido-6-nitrobenzoic acid ($C_9H_8N_2O_5$) is a substituted aromatic carboxylic acid.^[1] Its structure, featuring an acetamido and a nitro group ortho to a carboxylic acid, suggests specific spectroscopic signatures that can be predicted and compared with known compounds.

Comparative Spectroscopic Data

To facilitate the structural elucidation of **2-Acetamido-6-nitrobenzoic acid**, the following tables summarize key spectroscopic data for structurally similar molecules. This comparative data is essential for identifying the characteristic signals of the target compound.

Table 1: Comparative 1H NMR Spectroscopic Data of Related Nitrobenzoic Acid Derivatives

Compound	Chemical Shift (δ) of Aromatic Protons (ppm)	Multiplicity	Solvent	Reference
2-Nitrobenzoic acid	8.00 - 8.03 (H-6), 7.88 - 7.90 (H-4), 7.81 - 7.82 (H-5), 7.79 (H-3)	m	DMSO-d6	[2]
2-Methyl-6-nitrobenzoic acid	7.998 (d), 7.733 (t), 7.608 (d)	d, t, d	DMSO-d6	[3]
2-Amino-4-nitrobenzoic acid	7.930, 7.661, 7.258	m	DMSO-d6	[4]
Predicted 2-Acetamido-6-nitrobenzoic acid	~8.0-8.2 (H-3), ~7.8-8.0 (H-4), ~7.6-7.8 (H-5)	d, t, d	DMSO-d6	N/A

Table 2: Comparative ^{13}C NMR Spectroscopic Data of Related Nitrobenzoic Acid Derivatives

Compound	Chemical Shift (δ) of Key Carbons (ppm)	Solvent	Reference
2-Nitrobenzoic acid	165.7 (C=O), 147.9 (C-2), 133.5 (C-4), 131.8 (C-6), 130.3 (C-1), 129.1 (C-5), 124.2 (C-3)	Not Specified	[2]
Predicted 2-Acetamido-6-nitrobenzoic acid	~168 (C=O, acid), ~170 (C=O, amide), ~148 (C-NO ₂), ~140 (C-NHAc), ~120-135 (Aromatic C-H), ~24 (CH ₃)	DMSO-d6	N/A

Table 3: Comparative Infrared (IR) Spectroscopy Data of Related Nitrobenzoic Acid Derivatives

Compound	Wavenumber (cm ⁻¹)	Assignment	Reference
2-Nitrobenzoic acid	~3000 (broad), ~1700, ~1530, ~1350	O-H (acid), C=O (acid), Asymmetric NO ₂ , Symmetric NO ₂	[3]
2-Methyl-6-nitrobenzoic acid	~3000, ~1700, ~1530, ~1350	O-H (acid), C=O (acid), Asymmetric NO ₂ , Symmetric NO ₂	[3]
Predicted 2-Acetamido-6-nitrobenzoic acid	~3300, ~3000 (broad), ~1700, ~1680, ~1540, ~1350	N-H (amide), O-H (acid), C=O (acid), C=O (amide I), Asymmetric NO ₂ , Symmetric NO ₂	N/A

Table 4: Comparative Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Predicted m/z for [M-H] ⁻	Reference
2-Acetamido-6-nitrobenzoic acid	224.17	223.03604	[1]
2-Acetamido-5-nitrobenzoic acid	224.17	Not Specified	[5]
4-Acetamido-3-nitrobenzoic acid	224.17	Not Specified	[6]
2-Methyl-6-nitrobenzoic acid	181.15	Not Specified	[3]

Experimental Protocols

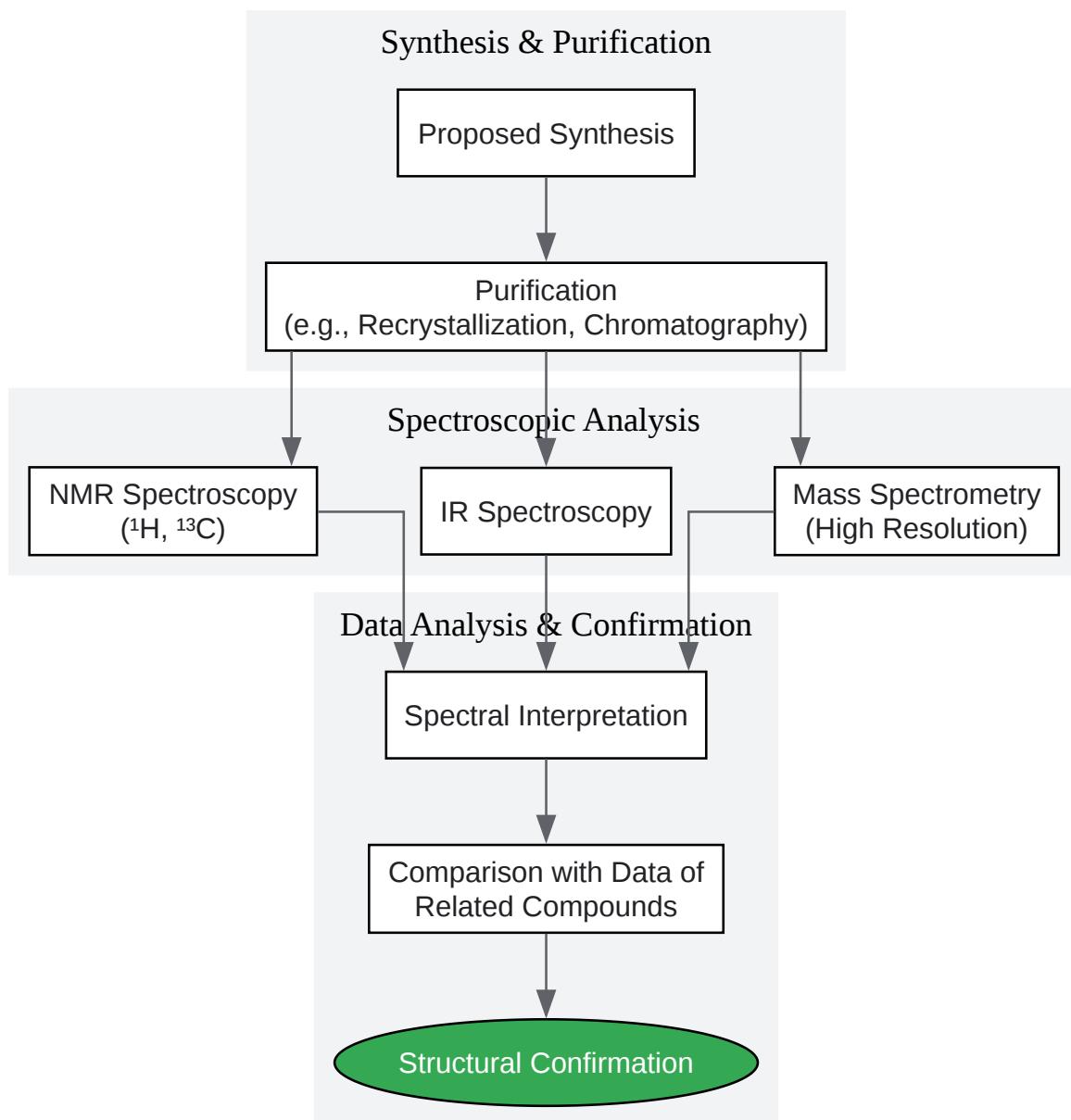
The following are generalized experimental protocols for acquiring the spectroscopic data necessary for the structural confirmation of **2-Acetamido-6-nitrobenzoic acid**. These are based on established methods for similar aromatic nitro compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton and carbon framework of the molecule.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ¹³C detection.
- Data Acquisition:
 - ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans will be required compared to ¹H NMR.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Methodology (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid sample onto the crystal.
 - Apply pressure to ensure good contact.
- Instrumentation: A benchtop FT-IR spectrometer with an ATR accessory.


- Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically scanning from 4000-400 cm^{-1} . Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology (Electrospray Ionization - ESI):
 - Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1 $\mu\text{g/mL}$).
 - Infuse the sample solution into the ESI source.
- Instrumentation: A mass spectrometer equipped with an ESI source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
- Data Acquisition: Acquire spectra in both positive and negative ion modes. The mass analyzer separates ions based on their mass-to-charge ratio (m/z).
- Data Processing: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The molecular ion peak should be identified to confirm the molecular weight.

Workflow for Structural Confirmation

The logical flow for confirming the structure of **2-Acetamido-6-nitrobenzoic acid** is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and structural confirmation of **2-Acetamido-6-nitrobenzoic acid**.

By following the described experimental protocols and comparing the acquired data with the provided information for related compounds, researchers can confidently confirm the structure of **2-Acetamido-6-nitrobenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-acetamido-6-nitrobenzoic acid (C9H8N2O5) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-4-nitrobenzoic acid (619-17-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Acetamido-5-nitrobenzoic acid | C9H8N2O5 | CID 276881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Confirming the Structure of 2-Acetamido-6-nitrobenzoic acid: A Comparative Spectroscopic Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265846#confirming-the-structure-of-2-acetamido-6-nitrobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com